Rugulosine

Description

Historical Context of Rugulosine Discovery and Initial Characterization

This compound was initially characterized as a crystalline colouring matter isolated from Penicillium rugulosum Thom. medchemexpress.com This early discovery placed this compound within the growing field of natural product isolation from fungal sources. The initial characterization efforts focused on determining its physical and chemical properties as a distinct metabolite produced by certain fungal species. medchemexpress.com Over time, this compound has also been reported in other fungi, including Penicillium islandicum and species within the genus Talaromyces, as well as in organisms like Ophiocordyceps sinensis and Sydowia polyspora. nih.govcaymanchem.comacs.orgresearchgate.net

Significance of Bisanthraquinone Natural Products in Academic Inquiry

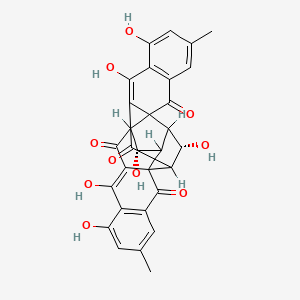

Bisanthraquinone natural products, the class of compounds to which this compound belongs, are characterized by a structure featuring two anthraquinone (B42736) moieties linked together. ctdbase.orgresearchgate.netnih.gov This class of compounds is significant in academic inquiry due to their often complex molecular architectures and a wide spectrum of reported biological activities. researchgate.netnih.govmdpi.comscirp.orgmdpi.comnih.gov Research into bisanthraquinones contributes to understanding biosynthetic pathways, exploring novel chemical scaffolds for synthesis, and investigating potential interactions with biological targets. acs.orgresearchgate.netnih.govresearchgate.netrsc.org The structural diversity within the bisanthraquinone family makes them valuable subjects for studies in organic chemistry, biosynthesis, and chemical biology. researchgate.netnih.govnih.gov

Overview of this compound’s Position in Natural Product Chemistry

In natural product chemistry, this compound is recognized as a fungal metabolite and a prominent example of a bisanthraquinone. caymanchem.comacs.orgresearchgate.netontosight.ai Its intricate cage-like structure distinguishes it within this class. acs.orgresearchgate.net Academic research has focused on the total synthesis of this compound and related bisanthraquinones, highlighting the challenges and innovative strategies involved in constructing such complex molecules in the laboratory. researchgate.netrsc.orgwikipedia.org Studies on its biosynthesis have revealed the involvement of specific gene clusters and enzymatic steps, providing insights into how fungi produce these elaborate structures. acs.org this compound's position is further defined by its inclusion in studies exploring the biological activities of fungal metabolites and bisanthraquinones. medchemexpress.comcaymanchem.comacs.orgontosight.aiglpbio.com

Scope and Objectives of this compound Academic Investigation

The academic investigation of this compound encompasses various research avenues aimed at understanding its chemical and biological properties. Key areas of study include:

Structural Elucidation and Synthesis: Researchers have focused on confirming and elucidating the precise stereochemistry of this compound and developing synthetic routes to access the compound and its analogues. researchgate.netrsc.orgwikipedia.org This includes total synthesis and chemoenzymatic approaches. rsc.orgwikipedia.org

Biosynthesis Studies: A significant objective has been to unravel the biosynthetic pathway leading to this compound formation in fungi. This involves identifying the genes and enzymes responsible for its production, such as the rug gene cluster and the roles of enzymes like cytochrome P450 monooxygenase and aldo-keto reductase. acs.org

Exploration of Biological Activities: Academic research has investigated various biological activities exhibited by this compound. These studies aim to understand the molecular mechanisms underlying these activities and identify potential applications in chemical biology. Reported activities include antimicrobial effects against certain bacteria and fungi, antioxidant properties, and cytotoxic effects against specific cell lines. medchemexpress.comcaymanchem.comontosight.aiglpbio.com Studies have also explored its inhibitory activity against enzymes like HIV-1 integrase and ribonucleases. glpbio.com Research has also investigated its effects in animal models, such as its protective effect against influenza in mice when administered via inhalation. caymanchem.com

These investigations collectively contribute to a deeper understanding of this compound as a natural product, its place within the bisanthraquinone family, and its potential as a subject for further research in chemical biology.

Table 1: Selected Biological Activities of this compound (Academic Research Context)

| Activity | Description |

| Antimicrobial Activity | Inhibition of growth of certain microorganisms, including bacteria and fungi. medchemexpress.com |

| Antioxidant Activity | Demonstration of antioxidant properties. ontosight.ai |

| Cytotoxic Activity | Toxicity against certain cancer cell lines. ontosight.ai |

| HIV-1 Integrase Inhibition | Inhibition of HIV-1 integrase activity. glpbio.com |

| Ribonuclease Inhibition | Inhibition of ribonuclease activity in rat liver and T. pyriformis. glpbio.com |

| Anti-influenza Effect | Protective effect against influenza in mice (inhalation). caymanchem.com |

Structure

2D Structure

Properties

Molecular Formula |

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(14S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone |

InChI |

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15?,16?,19?,20?,23-,24-,29?,30?/m0/s1 |

InChI Key |

QFDPVUTXKUGISP-OFUQQYEPSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4[C@H](C5C3(C2=O)C6[C@H](C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O |

Synonyms |

(+)-rugulosin rugulosin rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-isomer rugulosin, (2R,2'R)-isome |

Origin of Product |

United States |

Origin, Isolation, and Distribution in Biological Systems

Fungal Bioproduction and Mycological Sources of Rugulosine

This compound is predominantly produced by fungal species, with several genera identified as significant sources.

Penicillium Species as Primary Producers

The genus Penicillium is well-established as a producer of this compound. Species such as Penicillium islandicum and Penicillium rugulosum are known to produce (+)-rugulosine. wikipedia.orgwikipedia.org Penicillium radicum has been reported to produce new rugulosins, specifically rugulosin (B17658) B and C, alongside the known rugulosin A. researchgate.netresearchgate.net These rugulosins from P. radicum have shown antimicrobial activity against methicillin-resistant Staphylococcus aureus. researchgate.netcdnsciencepub.com Penicillium islandicum also produces the optical isomer (-)-rugulosine. caymanchem.com

Talaromyces Species as Biosynthetic Platforms

Talaromyces species are also recognized for their ability to produce this compound and related bisanthraquinones. ingentaconnect.comunina.it The rug gene cluster, responsible for the biosynthesis of this compound A, has been identified in Talaromyces sp. YE3016, a fungal endophyte of Aconitum carmichaeli. acs.orgnih.gov This gene cluster simultaneously governs the biosynthesis of skyrin (B155860) and rugulosin A. acs.orgnih.gov Marine-derived Talaromyces strains have also been highlighted for their biosynthetic potential, including the production of this compound. unina.it

Phialocephala scopiformis and Endophytic Associations

Phialocephala scopiformis, a foliar fungal endophyte of white spruce (Picea glauca), is known to produce this compound as an anti-insectan compound. cdnsciencepub.comasm.orgdoe.govtandfonline.com This association can lead to increased tolerance of inoculated trees to the spruce budworm (Choristoneura fumiferana). cdnsciencepub.comasm.orgdoe.gov this compound produced by P. scopiformis in the needles of white spruce has been shown to reduce the growth rate of the insect. cdnsciencepub.comtandfonline.com The fungus and its this compound toxin have been detected throughout the crown of inoculated white spruce trees years after inoculation. cdnsciencepub.comresearchgate.net

Other Fungal Genera Implicated in this compound Production

Beyond Penicillium and Talaromyces, this compound has been isolated from other fungal genera, including Endothia, Hypocrella (anamorph of Aschersonia), and Myrothecium verrucaria. researchgate.net The compound has also been reported in Ophiocordyceps sinensis and Sydowia polyspora (telomorph of Homonema deltoids). nih.govgavinpublishers.com

The following table summarizes some fungal sources of this compound:

| Fungal Genus | Species | This compound Type(s) Produced | Reference(s) |

| Penicillium | P. islandicum | (+)-rugulosine, (-)-rugulosine | wikipedia.orgwikipedia.orgcaymanchem.com |

| Penicillium | P. rugulosum | (+)-rugulosine | wikipedia.org |

| Penicillium | P. radicum | Rugulosin A, B, C | researchgate.netcdnsciencepub.com |

| Talaromyces | Talaromyces sp. YE3016 | Rugulosin A | acs.orgnih.gov |

| Talaromyces | Marine-derived strains | This compound | unina.it |

| Phialocephala | P. scopiformis | This compound | cdnsciencepub.comasm.orgdoe.govtandfonline.com |

| Endothia | Various species | Rugulosin A | researchgate.net |

| Hypocrella | Anamorph of Aschersonia | This compound | researchgate.net |

| Myrothecium | M. verrucaria | Rugulosin A | researchgate.net |

| Ophiocordyceps | O. sinensis | This compound | nih.gov |

| Sydowia | S. polyspora | This compound | nih.govgavinpublishers.com |

Occurrence in Lichens and Plant Associations

This compound has been reported to occur in lichens. researchgate.net Lichens represent a symbiotic association primarily between a fungus (mycobiont) and an alga or cyanobacterium (photobiont). tgc.ac.indhingcollegeonline.co.inmdpi.comresearchgate.net While the fungal partner constitutes the major portion of the thallus, the algal partner contributes through photosynthesis. dhingcollegeonline.co.in The presence of this compound in lichens suggests production by the fungal mycobiont component or potentially involvement of the symbiotic relationship in its biosynthesis.

In addition to its occurrence in fungal endophytes of plants like white spruce cdnsciencepub.comasm.orgdoe.govtandfonline.com, this compound has been noted as an anti-insectan metabolite produced by Penicillium species that may play a role in protecting host plants against insects. usda.gov

Methodologies for Advanced Isolation from Biological Matrices

The isolation of this compound from biological matrices, particularly fungal cultures and plant tissues, involves various techniques aimed at separating and purifying the compound from complex mixtures. General approaches for isolating secondary metabolites from fungal cultures often involve fermentation followed by extraction using organic solvents. nih.gov

For the isolation of this compound from fungal endophytes like Phialocephala scopiformis in spruce needles, chemical analysis techniques are employed. cdnsciencepub.com High-performance liquid chromatography (HPLC) is a common method used for the analysis and quantification of this compound in biological samples. cdnsciencepub.comnih.gov The distribution of this compound in plant tissues, such as the crown of white spruce, can be revealed by chemical analysis techniques like HPLC in conjunction with methods for detecting the fungus, such as qPCR assays targeting fungal DNA. cdnsciencepub.comresearchgate.net

Isolation from biological matrices can be challenging due to the complexity of the samples and potentially low analyte concentrations. japsonline.commdpi.com Sample preparation techniques are often necessary to minimize interference and improve the recovery of target compounds. japsonline.comresearchgate.net While specific detailed methodologies for this compound isolation were not extensively detailed in the search results beyond general extraction and HPLC analysis, techniques used for isolating other compounds from biological matrices include liquid-liquid extraction and solid-phase extraction (SPE). japsonline.comresearchgate.net Advanced techniques like matrix isolation are also used in chemistry for trapping and studying chemical species, though their specific application to this compound isolation from biological sources would depend on the research objective. ruhr-uni-bochum.de

Chemical Structure and Stereochemical Elucidation

Stereochemical Features and Absolute Configuration Determination

The bisanthraquinone scaffold of rugulosine contains multiple chiral centers, leading to various stereoisomers. The determination of the precise spatial arrangement of atoms, known as the absolute configuration, is crucial for understanding its chemical and biological properties. wikipedia.org

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography has been a pivotal technique in elucidating the solid-state structure and absolute configuration of this compound. researchgate.netnih.govresearchgate.net Early studies utilized heavy-atom derivatives to overcome limitations in direct analysis. The crystal structure of (+)-dibromodehydrotetrahydrorugulosin, a heavy-atom derivative of (+)-rugulosine, was determined to elucidate the molecular structure and absolute configuration of this compound. iucr.org This analysis confirmed the connectivity of the two tricyclic rings and the nature of the cross-linking bonds. The absolute configuration was established using the anomalous dispersion of bromine atoms. iucr.org

Structural Diversity of Naturally Occurring this compound Analogues and Related Compounds

This compound exists in nature alongside several structurally related bisanthraquinones, which exhibit variations in their oxidation state, hydroxylation patterns, and stereochemistry.

Rugulosin (B17658) A, B, and C Differentiations

The term "Rugulosin" is sometimes used generically, but specific analogues like Rugulosin A, B, and C exist. While detailed structural differentiations between A, B, and C were not explicitly detailed in the search results, the synthesis of (-)-rugulosin B and C has been reported, suggesting distinct structural features that differentiate them from the parent this compound or Rugulosin A. wikipedia.org Rugulosin A is listed as a synonym for (+)-Rugulosin in some databases. caymanchem.com Further research would be needed to fully delineate the structural nuances between Rugulosin A, B, and C.

Relationship to Skyrin (B155860), Luteoskyrin (B1675522), and Rubroskyrin Structures

This compound is structurally related to other bisanthraquinones, including Skyrin, Luteoskyrin, and Rubroskyrin. These compounds share the common bisanthraquinone core but differ in their degree of hydroxylation and stereochemical configurations.

Skyrin: Skyrin has the molecular formula C₃₀H₁₈O₁₀ and is described as a biaryl and a trihydroxyanthraquinone, functionally related to emodin (B1671224). nih.govinvivochem.cnresearchgate.net It is a dimer of emodin. Skyrin differs from this compound in its degree of hydrogenation and hydroxylation.

Luteoskyrin: Luteoskyrin has the molecular formula C₃₀H₂₂O₁₂ and is also a bisanthraquinone. wikipedia.org Compared to this compound (C₃₀H₂₂O₁₀), luteoskyrin has two additional hydroxyl groups. wikipedia.orgwikipedia.org The structures and stereochemistry of (+)-rugulosine and (-)-luteoskyrin have been established, including their absolute configurations. iucr.org

Rubroskyrin: Rubroskyrin has the molecular formula C₃₀H₂₂O₁₂ nih.gov, the same as luteoskyrin, suggesting they are stereoisomers or differ subtly in structure. The structures and stereochemistry of (+)-rugulosine, (-)-luteoskyrin, and (-)-rubroskyrin have been established, including their absolute configurations, indicating a close structural and stereochemical relationship. iucr.org

These related compounds, along with this compound, form a family of bisanthraquinones with varying structural complexities and stereochemical arrangements, influencing their physical, chemical, and biological properties.

Dichlorinated and Brominated Rugulovasines and Analogues

Halogenated derivatives of rugulovasines, which are structurally related to this compound, have been identified, particularly from fungal sources like Talaromyces wortmannii researchgate.netmdpi.com. These halogenated analogues include dichlorinated and brominated forms.

Research utilizing techniques such as UHPLC-DAD-HRMS has facilitated the detection of these new halogenated alkaloids researchgate.netmdpi.com. For instance, 2,8-dichlororugulovasines A and B have been purified and identified, with their structures elucidated using HPLC-SPE/NMR hyphenated systems researchgate.netmdpi.com. Brominated rugulovasines have also been detected when the fungal growth medium is supplemented with bromine sources, indicating the microorganism's ability to incorporate halogens into these structures researchgate.netmdpi.com.

Studies involving 1D/2D NMR and HRMS spectroscopy have been instrumental in the structural elucidation of the dichlorinated compounds, while tandem MS/HRMS data analysis has supported the characterization of brominated congeners researchgate.netmdpi.com. Preliminary genetic studies suggest the involvement of FADH2-dependent halogenase enzymes in the biosynthesis of these halogenated compounds researchgate.netmdpi.com. The presence and type of halogen incorporated can be influenced by the availability of halide ions in the environment where the producer organism grows mdpi.com.

Reported dichlorinated and brominated rugulovasine analogues include:

8-chlororugulovasine A researchgate.net

8-chlororugulovasine B researchgate.net

2,8-dichlororugulovasine A researchgate.netmdpi.com

2,8-dichlororugulovasine B researchgate.netmdpi.com

2-bromorugulovasine A researchgate.net

2-bromorugulovasine B researchgate.net

These halogenated rugulovasines, similar to their non-halogenated counterparts, can exist as interconverting racemic forms mdpi.com.

Other Structural Congeners from Producer Organisms

Producer organisms of this compound, such as various Penicillium and Talaromyces species, are known to produce a range of other secondary metabolites, including structural congeners of this compound and related anthraquinones wikipedia.orgresearchgate.netmdpi.com. These congeners often share a similar anthraquinoid backbone but differ in hydroxylation patterns, methylation, or dimerization state mdpi.comnih.gov.

Examples of other anthraquinoid compounds and related metabolites found in fungi that also produce this compound or are structurally related include:

Skyrin, another bisanthraquinone mdpi.comresearchgate.net.

Endocrocin researchgate.net.

Emodin, a tetrahydroxyanthraquinone researchgate.netnih.gov.

Chrysophanol nih.gov.

Catenarin mdpi.com.

Erythroglaucin mdpi.com.

Questin mdpi.com.

Rubrocristin mdpi.com.

Physcion anthrone (B1665570) mdpi.com.

These compounds are often produced via polyketide pathways in fungi nih.gov. The structural diversity among these congeners contributes to the broad spectrum of biological activities observed in extracts from these fungi mdpi.comnih.gov. Research into these related compounds helps to understand the biosynthetic pathways and the structural features responsible for their properties.

Biosynthetic Pathways and Genetic Determinants

Elucidation of the Rugulosine Biosynthetic Gene Cluster (rug gene cluster)

Recent research has successfully identified and characterized the this compound biosynthetic gene cluster, designated as the 'rug' cluster. nih.gov This breakthrough was achieved through a combination of genome sequencing, targeted gene inactivation, and heterologous expression experiments in a fungal host. nih.govresearchgate.net The 'rug' gene cluster was discovered in Talaromyces sp. YE3016, an endophytic fungus, and was found to be responsible for the simultaneous production of both this compound and a related bisanthraquinone, skyrin (B155860). nih.gov The identification of this BGC has been a pivotal step in unraveling the previously enigmatic biosynthetic pathway of this compound, a compound known for over six decades. nih.gov

The 'rug' cluster comprises a suite of genes encoding the requisite enzymes for the entire biosynthetic cascade, from the initial polyketide backbone synthesis to the final tailoring reactions. Key enzymatic players identified within this cluster include a non-reducing polyketide synthase (nrPKS), a cytochrome P450 monooxygenase, and an aldo-keto reductase, among others. nih.gov The discovery of this co-regulated set of genes provides a genetic blueprint for understanding and potentially manipulating the production of this compound and its related compounds.

Enzymatic Mechanisms in Bisanthraquinone Assembly

The assembly of this compound is a sophisticated process involving a series of precisely controlled enzymatic reactions. The following subsections detail the roles of the key enzymes involved in the transformation of the initial polyketide chain into the complex dimeric structure of this compound.

At the heart of this compound biosynthesis is the dimerization of two anthraquinone (B42736) monomers, a critical step catalyzed by a cytochrome P450 monooxygenase. nih.gov Within the 'rug' gene cluster, the enzyme RugG has been identified as this crucial catalyst. nih.gov RugG facilitates the 5,5'-dimerization of emodin (B1671224) radicals, leading to the formation of the skyrin scaffold. nih.gov This oxidative coupling reaction is a pivotal branching point in the pathway, setting the stage for the subsequent formation of either skyrin or this compound. The function of RugG highlights the diverse catalytic capabilities of P450 enzymes beyond their typical hydroxylation reactions in secondary metabolism. nih.govnih.gov

It is important to note that while the outline mentions DotG, extensive literature searches have not revealed any direct involvement of an enzyme with this designation in the biosynthesis of this compound. The 'Dot' nomenclature is typically associated with the biosynthetic gene cluster for dothistromin (B1198044), a different polyketide metabolite. Therefore, the focus remains on the experimentally verified role of RugG in the this compound pathway.

Following the dimerization of the emodin units, a key modification is introduced by an aldo-keto reductase (AKR), which ultimately leads to the formation of this compound's distinctive cage-like structure. nih.gov The enzyme RugH, encoded within the 'rug' cluster, has been shown to play this vital role. nih.gov RugH acts on the immediate precursor to skyrin, catalyzing a ketone reduction. nih.gov This reduction is a critical diversion from the skyrin pathway; it prevents tautomerization to skyrin and instead facilitates a spontaneous intramolecular Michael addition. nih.gov This cyclization event forms the heterocyclic ring system that characterizes this compound. nih.gov

Similar to the case of DotG, there is no evidence in the scientific literature to suggest the involvement of aldo-keto reductases named DotH or DotM in the biosynthesis of this compound. These enzymes are likely part of the dothistromin or other unrelated biosynthetic pathways. The specific and crucial role in this compound formation has been attributed to RugH.

The biosynthesis of the fundamental building block of this compound, the emodin monomer, is initiated by a non-reducing polyketide synthase (nrPKS). researchgate.netyoutube.com Fungal nrPKSs are large, multi-domain enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. youtube.comresearchgate.net In the case of emodin, the nrPKS synthesizes an octaketide backbone. researchgate.net The nrPKS contains a series of catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP), which work in concert to assemble the polyketide chain. youtube.com The product template (PT) domain within the nrPKS is crucial for controlling the specific cyclization pattern of the polyketide intermediate, leading to the formation of the characteristic anthraquinone core. youtube.com

Once the polyketide chain is assembled on the nrPKS, it must be released. This is typically accomplished by a thioesterase (TE) domain, which can be part of the PKS enzyme or a discrete protein. researchgate.netnih.gov The thioesterase catalyzes the cleavage of the thioester bond that tethers the completed polyketide chain to the ACP domain of the nrPKS. nih.gov In the biosynthesis of some aromatic polyketides, this release is coupled with a cyclization event. nih.gov

Following the release of the polyketide, a decarboxylase is often required to remove a carboxyl group, leading to the formation of the stable aromatic ring system of the anthraquinone. nih.gov For the emodin precursor of this compound, the pathway involves the action of a decarboxylase to convert atrochrysone (B1255113) carboxylic acid into emodin anthrone (B1665570), which is then oxidized to emodin. nih.gov

Precursor Incorporation and Metabolic Flux Analysis (e.g., Emodin radical coupling)

The biosynthesis of this compound is initiated from the precursor emodin. nih.gov A key step in the pathway is the radical coupling of two emodin molecules. nih.gov This process is catalyzed by the cytochrome P450 monooxygenase RugG, which facilitates the formation of a carbon-carbon bond between the two monomers at their C-5 and C-5' positions. nih.gov This dimerization via radical coupling is a critical juncture that channels the metabolic flux towards the formation of bisanthraquinones.

While the precursor role of emodin is well-established, detailed metabolic flux analysis studies specifically for this compound biosynthesis are not yet widely available in the published literature. Such studies, often employing stable isotope labeling, would be invaluable for quantifying the flow of carbon through the pathway and identifying potential bottlenecks or regulatory control points. researchgate.net Similarly, comprehensive precursor incorporation studies using labeled intermediates would further solidify our understanding of the biosynthetic sequence and the efficiency of each enzymatic step. nih.gov

Comparative Biosynthesis with Related Dimeric Quinones

The biosynthesis of rugulosin (B17658) is intricately linked with that of other dimeric anthraquinones, most notably skyrin. Both compounds share a common precursor and an intertwined pathway, diverging at a critical enzymatic step. nih.govacs.org The biosynthesis is governed by a specific gene cluster, referred to as the 'rug' cluster, which orchestrates the simultaneous production of both rugulosin and skyrin in fungi such as Talaromyces sp. YE3016. nih.govacs.org

The pathway begins with the dimerization of the monomeric anthraquinone, emodin. This crucial step is catalyzed by a cytochrome P450 monooxygenase, RugG, which facilitates the 5,5'-dimerization of emodin radicals to form the closest skyrin precursor (CSP). nih.govacs.org From this common intermediate, the pathway bifurcates.

Pathway to Skyrin: Under normal conditions, the CSP undergoes tautomerization to form the stable dimeric quinone, skyrin. nih.gov This appears to be the default fate of the intermediate in the absence of further specific enzymatic action.

Pathway to Rugulosin A: The formation of rugulosin A represents a significant deviation from the skyrin pathway. A key enzyme, the aldo-keto reductase RugH, intervenes by hijacking the CSP immediately following the dimerization event. nih.govacs.org RugH catalyzes the ketone reduction of the CSP. This reduction prevents the tautomerization required to form skyrin. The ketone-reduced intermediate then undergoes a spontaneous intramolecular Michael addition, leading to the formation of the characteristic cage-like structure of rugulosin A. nih.govacs.org

This enzymatic control mechanism highlights a fascinating point of metabolic divergence, where the action of a single enzyme, RugH, determines whether the final product is the planar skyrin or the complex, cage-structured rugulosin. The biosynthesis of other related bisanthraquinones, such as luteoskyrin (B1675522) and rubroskyrin, is also proposed to involve dimerization of monomeric intermediates like dihydrocatenarin, suggesting a common theme of dimerization in the formation of this class of compounds. researchgate.net

Below is a table summarizing the key steps and components in the comparative biosynthesis of Rugulosin A and Skyrin.

| Feature | Rugulosin A Biosynthesis | Skyrin Biosynthesis |

| Precursor | Emodin | Emodin |

| Dimerization Enzyme | RugG (Cytochrome P450 monooxygenase) | RugG (Cytochrome P450 monooxygenase) |

| Common Intermediate | Closest Skyrin Precursor (CSP) | Closest Skyrin Precursor (CSP) |

| Key Divergent Step | Ketone reduction of CSP | Tautomerization of CSP |

| Key Divergent Enzyme | RugH (Aldo-keto reductase) | None (Spontaneous) |

| Final Product Structure | Cage-like bisanthraquinone | Planar bisanthraquinone |

Genetic Engineering Strategies for Pathway Manipulation

The elucidation of the rugulosin biosynthetic pathway and the identification of the 'rug' gene cluster have opened avenues for manipulating the production of rugulosin and related compounds through genetic engineering. nih.gov These strategies aim to control the expression of key biosynthetic genes to alter the metabolic flux towards desired products.

Gene Inactivation and Heterologous Expression: A primary strategy for understanding and manipulating the pathway involves gene inactivation (knockout) experiments. By deleting specific genes within the 'rug' cluster, researchers can confirm their function and observe the resulting changes in the metabolite profile. For instance, inactivating the rugH gene would be expected to abolish rugulosin production and potentially increase the yield of skyrin, as the pathway would be directed away from the rugulosin branch. nih.gov

Conversely, heterologous expression of the entire 'rug' gene cluster or specific genes in a host organism that does not naturally produce these compounds can be used to produce rugulosin or its precursors. nih.govacs.org This approach not only confirms the functionality of the gene cluster but also provides a platform for producing these complex molecules in a more controlled and potentially higher-yielding system. The successful identification of the gene functions within the rug cluster was achieved through a combination of gene inactivation and heterologous expression studies. nih.govacs.org

Enzyme-Based Chemoenzymatic Synthesis: Beyond manipulating the entire pathway within an organism, individual enzymes identified from the biosynthetic pathway can be utilized in chemoenzymatic synthesis approaches. researchgate.netrsc.org For example, the cytochrome P450 monooxygenase RugG, which catalyzes the critical dimerization of emodin, could be employed as a biocatalyst for the synthesis of various dimeric polyphenols. nih.govacs.org This strategy combines the selectivity of enzymatic reactions with the flexibility of chemical synthesis to produce novel or natural compounds. researchgate.net Such approaches have been explored for the synthesis of rugulosin analogues, demonstrating the potential of using enzymes from the pathway as powerful synthetic tools. rsc.org

These genetic and enzymatic strategies pave the way for the synthetic biology-based production of rugulosin, skyrin, and their derivatives, allowing for the generation of novel compounds and the scaled-up production of bioactive molecules. nih.govacs.org

The table below outlines the key genes in the rug cluster and their functions, which are the primary targets for genetic engineering.

| Gene | Proposed Function | Role in Biosynthesis |

| rugG | Cytochrome P450 monooxygenase | Catalyzes the 5,5'-dimerization of emodin radicals to form the Closest Skyrin Precursor (CSP). nih.govacs.org |

| rugH | Aldo-keto reductase | Reduces the CSP, diverting the pathway from skyrin to rugulosin A biosynthesis. nih.govacs.org |

Synthetic Chemistry and Structural Modifications

Total Synthetic Approaches to Rugulosine and its Stereoisomers

The synthesis of this compound has been approached through various methodologies, each aiming to efficiently and stereoselectively construct its complex polycyclic core. Early total syntheses often required numerous steps, highlighting the difficulty of the target molecule. However, more recent advancements have introduced elegant and more concise routes.

Cascade reactions, which involve a series of intramolecular transformations occurring in a single operation, have proven to be a powerful tool for rapidly building molecular complexity. In the context of this compound synthesis, a notable approach utilized a cascade sequence to assemble the complete polycyclic framework from a much simpler ketone precursor in a single reaction vessel. This strategy relies on a carefully orchestrated sequence of oxidative processes, bond formations, and bond cleavages to achieve a high level of synthetic efficiency. Such methodologies are aesthetically appealing and significantly improve the practicality of the synthesis by reducing the number of purification steps and the consumption of reagents and solvents.

A significant breakthrough in the synthesis of this compound and its stereoisomers has been the development of chemoenzymatic strategies. These biomimetic approaches leverage the high selectivity of enzymes to overcome key synthetic hurdles. Researchers have reported a concise, protecting-group-free chemoenzymatic synthesis of (−)-rugulosin and its stereoisomer (−)-2,2′-epi-cytoskyrin A in just three steps from readily available anthraquinones. rsc.org This is a substantial improvement over traditional syntheses, which could require 14 to 16 steps. rsc.org

This strategy has been extended to the synthesis of other members of the rugulosin (B17658) family, including the heterodimeric (−)-rugulosin B and the homodimeric (−)-rugulosin C, in three to four steps. rsc.orgresearchgate.net The key steps often involve an enzyme-mediated reaction to establish critical stereocenters, followed by spontaneous or chemically induced dimerization and cyclization that mimic the proposed biosynthetic pathway. rsc.orgresearchgate.net

| Synthesis Type | Key Features | Number of Steps | Target Molecules |

| Traditional Total Synthesis | Multi-step, requires protecting groups | 14-16 | (+)-Rugulosin |

| Chemoenzymatic Synthesis | Biomimetic, protecting-group-free, enzyme-catalyzed steps | 3-4 | (−)-Rugulosin, (−)-Rugulosin B, (−)-Rugulosin C |

This table provides an interactive comparison of different synthetic strategies for this compound.

Controlling the intricate stereochemistry of this compound, with its eight contiguous stereogenic centers, is a primary challenge in its synthesis. The development of stereoselective routes is crucial for producing enantiomerically pure material. Chemoenzymatic methods have been particularly successful in this regard, as enzymes can operate with exceptional fidelity to create specific stereoisomers. rsc.org Other strategies involve leveraging chiral starting materials or employing asymmetric catalysis to guide the formation of the desired stereochemistry throughout the synthetic sequence. The ultimate success of a total synthesis is often defined by its ability to selectively produce a single stereoisomer from the many that are theoretically possible.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is critical for exploring its biological activities and establishing structure-activity relationships. Researchers have developed efficient methods to access these related compounds. For instance, a practical two-step sequence has been reported for creating rugulosin-type dimers from flavoskyrin-type precursors. nih.gov This method involves the oxidation of the flavoskyrin-type dimer, followed by heating in pyridine (B92270) under air to afford the rugulosin skeleton in good yields. nih.gov

Furthermore, the chemoenzymatic approach has been successfully applied to generate not only the natural products (−)-rugulosin B and C but also several rugulin (B1680272) analogues. rsc.orgresearchgate.net These syntheses provide valuable material for biological evaluation and support the proposed biosynthetic hypothesis of homo- and hetero-dimerization of monomeric anthraquinone (B42736) intermediates. researchgate.net

Structure-Activity Relationship (SAR) Studies through Chemical Derivatization

Understanding the relationship between the structure of this compound and its biological activity is essential for the development of new therapeutic agents. While comprehensive SAR studies involving extensive chemical derivatization of this compound are not widely documented, initial findings from naturally occurring and synthetic analogues provide some insights.

Studies have shown that naturally occurring rugulosins, including rugulosin A, B, and C, exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Rugulosin A and C are homodimers, while rugulosin B is a heterodimer of similar but distinct anthraquinone units. researchgate.net The fact that all three show activity suggests that some variation in the monomeric units is tolerated. The core cage-like structure appears to be important for its biological function. The broader class of anthraquinones, the building blocks of this compound, is known for its diverse antibacterial activities, which are influenced by the nature and position of substituents on the aromatic rings. nih.gov Further synthesis and evaluation of a wider range of derivatives are necessary to delineate the specific structural features crucial for the potent biological effects of this compound.

Challenges and Innovations in this compound Chemical Synthesis

The chemical synthesis of this compound remains a significant undertaking due to its inherent structural complexity.

Key Challenges:

Structural Complexity: The molecule features a dense, three-dimensional architecture with a high degree of oxygenation.

Stereocontrol: The precise and simultaneous control of the eight contiguous stereocenters is a major hurdle. Achieving this level of control requires sophisticated synthetic strategies to avoid the formation of unwanted diastereomers. rsc.org

Efficiency: Early synthetic routes were often long and low-yielding, limiting the practical production of this compound and its analogues for further study.

Key Innovations:

Cascade Reactions: The design of elegant cascade sequences has enabled the rapid construction of the polycyclic core, dramatically improving synthetic efficiency and demonstrating a high level of strategic ingenuity.

Chemoenzymatic and Biomimetic Synthesis: The most significant innovation has been the development of chemoenzymatic approaches. rsc.org By mimicking nature's strategy and using enzymes to control key stereoselective steps, chemists have devised highly efficient, protecting-group-free syntheses. rsc.org This not only shortens the synthetic route from over a dozen steps to as few as three but also provides access to the unnatural enantiomer, which is crucial for biological studies. rsc.org These methods represent a paradigm shift in the synthesis of complex dimeric natural products.

Biological Activities and Mechanistic Investigations in Model Systems

Antimicrobial Activities and Cellular Targets

Rugulosin (B17658) exhibits notable antimicrobial properties, with studies demonstrating its inhibitory effects against both bacteria and fungi. The extent of this activity varies between different forms of Rugulosin and target organisms.

Rugulosin has demonstrated marked antibacterial activity, particularly against Gram-positive bacteria. Early research indicated that it is highly active against certain bacilli, streptococci, and corynebacteria, while showing significantly less activity against Gram-negative organisms.

More recent studies have focused on its efficacy against antibiotic-resistant strains. A study on Rugulosin and its analogues, Rugulosin B and C, isolated from Penicillium radicum, detailed their activity against methicillin-resistant Staphylococcus aureus (MRSA). Rugulosin A, in particular, showed potent anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) of 0.125 µg/mL. kitasato-u.ac.jp In contrast, Rugulosins B and C displayed weaker activity, with MIC values of 32 µg/mL and 64 µg/mL, respectively. kitasato-u.ac.jp While there is evidence of activity against Staphylococcus aureus, specific MIC values for non-resistant strains, as well as for Enterococcus faecalis and vancomycin-resistant Enterococcus faecium (VREfm), are not extensively detailed in the available literature.

Table 1: Antibacterial Activity of Rugulosin Derivatives against MRSA

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Rugulosin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 | kitasato-u.ac.jp |

| Rugulosin B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 32 | kitasato-u.ac.jp |

| Rugulosin C | Methicillin-Resistant Staphylococcus aureus (MRSA) | 64 | kitasato-u.ac.jp |

The antifungal potential of Rugulosin has been investigated, with studies highlighting selective efficacy against different Candida species. In vitro experiments on Rugulosin A demonstrated a significant inhibitory effect on Candida tropicalis, with a determined MIC of 64 µg/mL. Conversely, its activity against Candida albicans was found to be substantially lower, with an MIC value greater than 256 µg/mL. This indicates a selective antifungal action, with C. tropicalis being considerably more susceptible to Rugulosin A than C. albicans.

Table 2: Antifungal Activity of Rugulosin A

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Rugulosin A | Candida tropicalis | 64 | |

| Candida albicans | >256 |

Investigations into the mechanisms underlying Rugulosin's antimicrobial effects suggest that it primarily acts in a static manner, inhibiting the growth of microorganisms rather than killing them outright.

The fungistatic properties of Rugulosin A against C. tropicalis have been explored through molecular docking simulations. These studies suggest that its mechanism may involve the targeting of NADPH-cytochrome P450 reductase, an enzyme crucial for fungal cell growth. The strong binding energy observed between Rugulosin A and the active site of this enzyme indicates a potential inhibitory interaction. Further analysis of the minimum fungicidal concentration (MFC) supported its fungistatic, rather than fungicidal, action, as a much higher concentration was required to kill the yeast cells.

The bacteriostatic mechanism of Rugulosin A has been linked to the inhibition of essential cellular processes. Some research indicates that Rugulosin A exerts its antibacterial effect by inhibiting RNA-polymerase activity, a critical enzyme for transcription in bacterial cells. researchgate.net By disrupting this process, Rugulosin A effectively halts bacterial protein synthesis and growth.

Antiviral Activities: Inhibition of Viral Enzymes (e.g., HIV-1 integrase)

While some commercial suppliers list Rugulosin as an inhibitor of HIV-1 integrase, a thorough review of published scientific literature did not yield any primary research studies to substantiate this claim. nordicbiosite.com The available research on HIV-1 integrase inhibitors focuses on other classes of compounds. Therefore, there is currently no scientific evidence to support the activity of Rugulosin against HIV-1 integrase.

Insecticidal and Anti-herbivory Effects in Eukaryotic Models

Rugulosin has been identified as a potent toxin against certain insect herbivores, playing a role in plant defense mechanisms.

Detailed studies have demonstrated the toxic effects of Rugulosin on the eastern spruce budworm, Choristoneura fumiferana, a significant defoliator of spruce and fir trees. The compound has been shown to inhibit the growth of C. fumiferana larvae at very low concentrations, in the range of 10-25 µM. researchgate.net

Table 3: Insecticidal Effect of Rugulosin on Choristoneura fumiferana

| Parameter | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|

| Larval Growth Inhibition | 10–25 µM | Inhibition of larval growth | researchgate.net |

| Reduced Larval Weight | >0.5 µg/g in needles | Dose-dependent reduction in sixth-instar larval weight | nih.gov |

Cellular Toxicity to Insect Cell Lines

The insecticidal properties of rugulosin have been recognized, positioning it as a compound of interest for applications in bioinsecticides. nih.gov The cytotoxicity of mycotoxins is frequently evaluated using established insect cell lines, which serve as valuable in vitro models to screen for potential toxic effects and to understand the cellular mechanisms of action.

A commonly utilized model system in this context is the Sf-9 cell line , derived from the pupal ovarian tissue of the fall armyworm, Spodoptera frugipeda. nih.govnih.gov This cell line is a standard for assessing the cytotoxicity of various xenobiotics, including fungal metabolites and potential insecticides. nih.govresearchgate.net Studies on other mycotoxins have established the sensitivity of Sf-9 cells, with cytotoxicity often measured by determining the half-maximal inhibitory concentration (IC50) or the 50% cytotoxicity concentration (CC50) after a specific incubation period. nih.gov

While the direct insecticidal activity of rugulosin is known, specific cytotoxicity data, such as IC50 values on Sf-9 or other insect cell lines, are not detailed in the available research. However, for context, numerous other fungal metabolites have been evaluated against the Sf-9 cell line, demonstrating a wide range of cytotoxic potencies.

Table 1: Cytotoxicity of Various Fungal Metabolites on the Spodoptera frugiperda (Sf-9) Cell Line (48h incubation)

| Compound | IC50 (µM) by MTT Assay | CC50 (µM) by Trypan Blue |

| Fusarenon X | 0.3 | 0.4 |

| Diacetoxyscirpenol | 0.5 | 1.1 |

| Beauvericin | 2.5 | 3.0 |

| Nivalenol | 5.3 | 9.5 |

| Enniatin | 6.6 | 6.7 |

| Gliotoxin | 7.5 | 4.0 |

| Zearalenone | 17.5 | 18.3 |

| Deoxynivalenol | 47.6 | 45.0 |

This table presents data for other mycotoxins to illustrate the utility of the Sf-9 cell line model in toxicological screenings. Data sourced from a study by Formentini et al. (2007). nih.gov

Enzymatic Inhibition and Biochemical Pathway Modulation

Rugulosin has been demonstrated to interfere with critical enzymatic processes essential for cellular function, including those involved in nucleic acid metabolism.

Research has shown that (+)-rugulosin is a strong inhibitor of nuclear ribonuclease H (RNase H). asm.org This enzyme is responsible for the cleavage of the RNA strand in RNA-DNA hybrid molecules, a process vital for DNA replication and repair. The inhibitory activity of rugulosin has been observed in enzymes sourced from diverse model organisms, including rat liver and the protozoan Tetrahymena pyriformis. asm.org The inhibition of RNase H represents a significant molecular interaction, as disruption of its function can lead to severe cellular dysfunction.

In addition to its effect on RNase H, (+)-rugulosin has been identified as a potent inhibitor of DNA-dependent RNA polymerase. asm.org This enzyme is fundamental to the process of transcription, where it synthesizes RNA from a DNA template. The inhibitory action of rugulosin has been demonstrated on RNA polymerase isolated from both eukaryotic (rat liver) and prokaryotic (Escherichia coli) sources, indicating a broad-spectrum effect on this essential enzyme. asm.org By inhibiting transcription, rugulosin can effectively halt gene expression and protein synthesis, leading to profound cytotoxic effects.

Table 2: Summary of Known Enzymatic Inhibition by (+)-Rugulosin

| Enzyme Target | Source Organism(s) | Observed Effect | Reference |

| Ribonuclease H | Rat liver, Tetrahymena pyriformis | Strong Inhibition | asm.org |

| DNA-Dependent RNA Polymerase | Rat liver, Escherichia coli | Strong Inhibition | asm.org |

Mitochondria are central to cellular energy metabolism, and their respiratory function is a known target for various toxins. nih.govnih.gov The process of oxidative phosphorylation, which involves the electron transport chain, generates the majority of cellular ATP. Disruption of mitochondrial respiration can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. nih.gov While many natural compounds are known to modulate mitochondrial functions, specific studies detailing the direct effects of rugulosin on mitochondrial respiration, oxygen consumption, or mitochondrial membrane potential in model systems were not identified in the reviewed literature.

NADPH-cytochrome P450 reductase (POR) is a crucial enzyme that donates electrons to cytochrome P450 monooxygenases, which are involved in the metabolism of a vast array of endogenous and exogenous compounds. nih.govmdpi.com The activity of this enzyme system is vital for detoxification processes as well as the biosynthesis of certain molecules. While the biosynthesis of rugulosin itself involves a cytochrome P450 enzyme, investigations into the potential for rugulosin to act as an inhibitor or modulator of NADPH-cytochrome P450 reductase have not been reported in the available scientific literature.

Molecular Interactions and Cellular Responses (excluding direct safety/adverse effects)

The primary molecular interactions identified for rugulosin involve the potent inhibition of key enzymes critical for nucleic acid processing. The strong inhibition of both DNA-dependent RNA polymerase and Ribonuclease H disrupts the central dogma processes of transcription and DNA replication. asm.org These enzymatic inhibitions represent fundamental mechanisms through which rugulosin exerts its biological effects. The downstream cellular response to these molecular events is cytotoxicity, as evidenced by the compound's known insecticidal activity. nih.gov

Deoxyribose Degradation Mechanisms

There were no specific studies found that investigated the mechanisms by which rugulosine may cause the degradation of deoxyribose. The deoxyribose degradation assay is a method used to study the generation of hydroxyl radicals, but no results were found applying this assay to this compound. nih.govnih.gov

Cytotoxicity in Non-Human Mammalian Cell Lines (e.g., C6/36, L929, HepG2)

No specific data on the cytotoxic effects (e.g., IC50 values) of this compound on the C6/36 (Aedes albopictus), L929 (mouse fibroblast), or HepG2 (human hepatocellular carcinoma) cell lines were available in the search results. While these cell lines are commonly used in cytotoxicity studies for various compounds, research detailing their response to this compound was not identified. researchgate.netmdpi.comnih.govnih.govplos.orgcellosaurus.org

Studies on Hepatic Cellular Responses in Animal Models (e.g., liver cell hyperplasia in mice)

Investigations into the chronic toxicity of (+)-rugulosin in animal models have revealed significant effects on hepatic cells in mice. nih.gov In a long-term study, male ddYS mice that received rugulosin for 500 to 700 days developed hyperplastic nodules in their liver cells. nih.gov This finding indicates that prolonged exposure to the compound can lead to an abnormal increase in the number of liver cells, a condition known as hyperplasia.

In addition to hyperplasia, more acute hepatic injuries were also observed in studies. Male DDD mice exposed to rugulosin experienced acute hepatic injury, which was characterized by fatty degeneration and liver cell necrosis. nih.gov These findings suggest that rugulosin can induce both acute cell death and degenerative changes, as well as long-term proliferative responses in the liver of mice. nih.gov

Table 1: Summary of Hepatic Cellular Responses to this compound in Mice

| Animal Model | Duration of Exposure | Observed Hepatic Cellular Response | Reference |

|---|---|---|---|

| Male ddYS mice | 500-700 days | Development of hyperplastic nodules of liver cells | nih.gov |

| Male DDD mice | 22 days | Acute hepatic injury (fatty degeneration and liver cell necrosis) | nih.gov |

Ecological Roles and Inter Organismal Interactions

Role as a Mycotoxin in Fungal Ecology

Rugulosine is classified as a mycotoxin, a group of toxic secondary metabolites produced by fungi. nih.govnih.gov Its production is not essential for the growth or reproduction of the fungus but is thought to provide a competitive advantage in its ecological niche. Fungi from the Penicillium and Aspergillus genera are notable producers of this compound. researchgate.netnih.gov The production of this mycotoxin is influenced by various environmental factors, including temperature, water activity, and the composition of the substrate the fungus is growing on. researchgate.netresearchgate.netresearchgate.net

In the complex fungal ecosystem, mycotoxins like this compound can act as chemical defense agents against other microorganisms, insects, and even grazing animals. nih.gov This antimicrobial and insecticidal activity helps the producing fungus to outcompete other organisms for resources and to protect itself from predation. The ecological importance of a mycotoxin is not solely determined by its toxicity but also by the distribution and prevalence of the fungus that produces it. researchgate.net While some potent toxin-producing fungi are rare in nature, rendering their mycotoxins less significant, the widespread presence of certain Penicillium species that produce this compound underscores its potential ecological impact. researchgate.net

Endophytic Fungi and Host Plant Defense Mechanisms

Endophytic fungi reside within the tissues of living plants without causing any apparent disease. frontiersin.org This symbiotic relationship is often mutualistic, with the fungus receiving nutrients and shelter from the plant, and the plant benefiting from enhanced nutrient uptake, stress tolerance, and protection against herbivores and pathogens. wikipedia.orgfrontiersin.org The production of bioactive secondary metabolites by the endophytic fungi is a key mechanism behind these protective benefits. nih.govfrontiersin.org

Chemical Ecology of Endophyte-Mediated Insect Resistance

Endophytic fungi can significantly enhance a host plant's resistance to insect herbivores through the production of a diverse array of chemical compounds. researchgate.net One such compound is this compound, which has been identified as an insect antifeedant. researchgate.net The presence of endophytic fungi that produce these anti-insect toxins can deter feeding and reduce the growth and development of herbivorous insects. researchgate.net

For instance, studies have shown that the endophytic fungus Phialocephala scopiformis, which produces this compound, can reduce the fitness of the forest pest Choristoneura fumiferana when it attacks spruce needles. researchgate.net This endophyte-mediated defense is a clear example of how the chemical ecology of the plant-fungus interaction can provide a significant survival advantage to the host plant. The production of these defensive compounds can be influenced by both the fungal and plant genotypes, as well as by various environmental conditions. researchgate.netsemanticscholar.org This complex interplay highlights the dynamic nature of these symbiotic relationships.

| Endophyte | Host Plant | Pest Insect | Bioactive Compound | Effect on Insect |

| Phialocephala scopiformis | Spruce | Choristoneura fumiferana | This compound | Antifeedant, reduced growth and development |

Contribution to Microbial Community Dynamics

The production of secondary metabolites by endophytic fungi, including this compound, can also influence the microbial communities both within the plant (the endosphere) and in the surrounding soil (the rhizosphere). These compounds can have antimicrobial properties, inhibiting the growth of pathogenic fungi and bacteria, thereby protecting the host plant from disease. mdpi.comnih.gov This allelopathic activity can shape the composition and dynamics of the microbial community, favoring organisms that are tolerant to these compounds and suppressing those that are not. researchgate.netnih.govresearchgate.net

Environmental Distribution and Persistence of this compound

This compound, as a mycotoxin, can be found in various environments, primarily where this compound-producing fungi proliferate. These fungi are common contaminants of agricultural products, particularly grains and other stored food and feed. nih.govnih.govcabidigitallibrary.org The presence of this compound in these commodities is a concern for animal and human health. charm.com The environmental conditions during plant growth, harvesting, and storage play a crucial role in the extent of fungal growth and mycotoxin production. researchgate.netresearchgate.net

Production Methodologies and Bioprocess Optimization

Fermentation Strategies for Enhanced Rugulosine Biosynthesis

Microbial fermentation is a widely used biotechnological process for producing various bioactive compounds, including secondary metabolites like this compound ontosight.ainiras.com. Different fermentation strategies can be employed, each with its own advantages and suitability depending on the specific microorganism and desired product mdpi.com.

Submerged Fermentation (SmF) Parameters

Submerged fermentation (SmF) involves the cultivation of microorganisms in a liquid medium ontosight.ai. This method is often preferred for large-scale production due to its ease of control and monitoring of parameters such as temperature, pH, aeration, and agitation ontosight.ai. The liquid medium in SmF typically contains essential nutrients, including carbon and nitrogen sources ontosight.ai.

In SmF, microorganisms are completely submerged, facilitating efficient mass transfer of nutrients and oxygen ontosight.ai. SmF can be carried out in various modes, including batch, fed-batch, or continuous fermentation ontosight.ai. While specific parameters for this compound production via SmF are often strain-dependent, general SmF parameters that are typically optimized include:

Temperature scirp.orgontosight.ainih.gov.

pH scirp.orgontosight.ainih.gov.

Aeration and agitation ontosight.airesearchgate.net.

Medium composition, including carbon and nitrogen sources scirp.orgontosight.ai.

Inoculum size and age scirp.orgmicrobiologyjournal.org.

Fermentation duration scirp.orgmicrobiologyjournal.org.

Studies on the production of fungal pigments, including anthraquinones like this compound, have utilized SmF with defined media mdpi.comresearchgate.net. While some studies indicate that solid substrates might be more adequate for fungal pigment production as they provide support for mycelial growth, SmF is generally favored for scalability mdpi.com. Optimizing culture conditions in SmF has been shown to significantly enhance the production of secondary metabolites nih.govnih.gov.

Solid-State Fermentation (SSF) and Surface Adhesion Fermentation (SAF)

Solid-state fermentation (SSF) involves the growth of microorganisms on moist solid substrates in the absence of free-flowing water ontosight.ainiras.commdpi.com. This method often resembles the natural habitat of fungi and can be particularly suitable for the production of fungal enzymes and secondary metabolites ontosight.aimdpi.comwur.nlnih.gov. SSF substrates are typically agricultural residues, providing both support and nutrients for microbial growth niras.commdpi.comwur.nl.

Surface Adhesion Fermentation (SAF), as proposed by Gutierrez-Correa and Villena, is a broader category that includes both SSF and Biofilm (BF) fermentations mdpi.com. In BF, microbial cells attach to an inert support submerged in a liquid medium, forming a biofilm mdpi.com. Both SSF and BF systems involve adhesion-dependent microbial growth mdpi.com.

While SmF is often preferred for its ease of control and scalability, SSF can be more suitable for certain fungal products ontosight.aimdpi.com. SSF generally yields high concentrations of fungal spores or conidia, which are often more stable than mycelium wur.nl. Studies comparing SmF and SSF for fungal pigment production have shown that the choice of fermentation system can significantly impact yield and productivity mdpi.comresearchgate.net. Some research suggests that better pigment yields can be achieved using inert supports under SSF conditions uminho.pt.

However, controlling parameters like temperature, pH, and water content can be more complex in SSF compared to SmF uliege.be. Despite this, SSF remains a valuable strategy for this compound production, especially considering its potential for using low-cost agro-industrial residues as substrates mdpi.comuminho.pt.

Optimization of Culture Conditions

Optimizing the specific culture conditions is critical for maximizing this compound biosynthesis by the producing microorganisms scielo.brscirp.org. This involves adjusting nutrient composition and physical parameters to create an environment conducive to the production of the secondary metabolite.

Carbon and Nitrogen Source Effects

The type and concentration of carbon and nitrogen sources in the fermentation medium significantly influence microbial growth and secondary metabolite production, including this compound carleton.cafbtjournal.commeral.edu.mmijpsat.orgecust.edu.cn. Carbon sources provide the energy and building blocks for microbial metabolism, while nitrogen sources are essential for protein and nucleic acid synthesis fbtjournal.commeral.edu.mm.

Different microorganisms exhibit varying preferences for carbon and nitrogen sources fbtjournal.commeral.edu.mmijpsat.org. For optimal this compound production, it is necessary to identify the specific carbon and nitrogen sources and their optimal concentrations that favor this compound biosynthesis by the producing fungal strain carleton.ca. Studies on other microbial metabolites have shown that simple sugars like glucose can support production, while complex sugars might have different effects nih.gov. Similarly, both organic and inorganic nitrogen sources can be utilized, with their effectiveness depending on the microorganism meral.edu.mm.

Research on optimizing fermentation for other microbial products highlights the importance of evaluating the influence of different carbon and nitrogen concentrations on yield fbtjournal.commeral.edu.mmijpsat.org. For instance, studies have shown that there is an optimal concentration for carbon sources like glucose and nitrogen sources like peptone or ammonium (B1175870) sulphate for maximizing biomass or metabolite production fbtjournal.commeral.edu.mm.

pH and Temperature Regimes

pH and temperature are critical environmental factors that significantly impact microbial growth, metabolism, and the biosynthesis of secondary metabolites like this compound scielo.brscirp.orgnih.govcabidigitallibrary.orgmdpi.comd-nb.inforesearchgate.netnih.gov. Each microorganism has an optimal pH and temperature range for growth and product formation scielo.brresearchgate.net.

Optimization studies for various fermentation processes have demonstrated the significant impact of pH and temperature scielo.brscirp.orgnih.govmdpi.comd-nb.info. For example, research has identified optimal pH values and temperatures for maximizing the production of other microbial compounds scielo.brnih.govmdpi.com. The optimal conditions for this compound production would need to be determined experimentally for the specific producing fungal strain researchgate.net.

Inoculum Size and Fermentation Duration

The size and age of the inoculum, as well as the total fermentation duration, are important parameters to optimize for efficient this compound production scielo.brscirp.orgmicrobiologyjournal.orgmaas.edu.mmresearchgate.netsemanticscholar.org. The inoculum size refers to the initial concentration of microbial cells introduced into the fermentation medium researchgate.net. An appropriate inoculum size is necessary to ensure a sufficient number of cells to initiate and sustain the fermentation process microbiologyjournal.orgresearchgate.net.

Using a very low inoculum size can result in a prolonged lag phase and lower product formation rates microbiologyjournal.org. Conversely, an excessively high inoculum size might lead to rapid nutrient depletion and accumulation of inhibitory byproducts, potentially limiting the final yield microbiologyjournal.org. The physiological state of the inoculum, often related to its age (e.g., log phase), also plays a crucial role microbiologyjournal.orgmaas.edu.mmresearchgate.net.

The optimal fermentation duration is the time required for the microorganism to produce the maximum amount of this compound scielo.brscirp.org. This duration is influenced by the growth rate of the microorganism, the kinetics of this compound biosynthesis, and potential product degradation or nutrient depletion over time researchgate.net. Fermentation duration studies involve monitoring this compound production over time to identify the point of maximal accumulation scielo.brmaas.edu.mm. For instance, some studies have shown that extending the fermentation period beyond a certain point can lead to a reduction in product yield researchgate.net.

Studies on optimizing fermentation for other microbial products have investigated the effects of varying inoculum sizes and fermentation times to determine the conditions that yield the highest product concentration scielo.brmicrobiologyjournal.orgmaas.edu.mm. These findings emphasize the need for empirical optimization of inoculum size, age, and fermentation duration for this compound biosynthesis.

Nutrient Supplementation and Media Composition

The composition of the fermentation medium and the supplementation of specific nutrients significantly influence the growth of the producing microorganism and the yield of this compound. Microorganisms require a balanced supply of carbon, nitrogen, minerals, and vitamins for optimal growth and secondary metabolite production. alliedacademies.orgnih.gov

Different types of culture media, including natural and synthetic formulations, have been explored for pigment production in various Penicillium species. researchgate.net While specific optimal media compositions for this compound production by Penicillium rugulosum are not extensively detailed in the provided search results, research on fungal pigment production in general highlights the importance of media components. For instance, studies on other Penicillium species producing pigments have utilized media such as Sabouraud dextrose broth (SDB), malt (B15192052) extract broth (MEB), yeast extract (YE), yeast extract malt extract broth (YMB), peptone glucose yeast (PGY), yeast extract peptone glucose (YPD), and Czapek yeast extract. researchgate.net

Optimizing nutrient concentrations, such as carbon and nitrogen sources, trace elements, and vitamins, can lead to significantly improved yields of desired products in bioprocesses. alliedacademies.org High-throughput screening and design of experiments (DOE) methodologies are commonly employed to identify optimal media formulations. alliedacademies.org

Bioreactor Design and Scale-up Considerations

Bioreactor design and the strategies employed for scaling up fermentation processes are critical for achieving high product yields at an industrial level. The purpose of a bioreactor is to provide a controlled environment that supports microbial growth and product formation. burkert.be

Key parameters that need precise control within a bioreactor include temperature, pH, dissolved oxygen levels, and agitation speed. alliedacademies.orgburkert.be Maintaining these parameters consistently throughout the entire reactor volume is crucial for controlled fermentations, especially as the culture volume increases during scale-up. scientificbio.com

Different types of bioreactors are used in bioprocesses, including stirred tank reactors, bubble columns, and air-lift reactors, for submerged fermentation, which is the most industrially used method for fungal cultures. uminho.ptresearchgate.net Solid-state fermentation is another method, though submerged fermentation is more common industrially. uminho.ptresearchgate.net

Scaling up from laboratory-scale experiments (such as shake flasks) to larger bioreactors presents challenges in maintaining consistent conditions. scientificbio.comritaibioreactor.com Factors like mixing efficiency, oxygen transfer rates (OTR), and heat dissipation become more critical at larger scales. alliedacademies.orgscientificbio.com For aerobic processes, ensuring sufficient oxygen supply is particularly challenging in larger volumes, requiring careful engineering of the bioreactor design, including spargers and agitation systems. scientificbio.com The oxygen transfer rate is influenced by factors such as impeller design, agitation speed, gas flow rate, oxygen concentration in the gas phase, and bioreactor volume. scientificbio.com

Successful scale-up demands strategic innovation and a strong understanding of bioengineering principles to ensure that the transition from small to large volumes does not compromise efficiency or product quality. ritaibioreactor.com Maintaining homogeneity and replicating shear stress conditions are specific challenges in scaling up bioreactors. alliedacademies.org

Mathematical models based on physical and biochemical principles can be useful in scaling up bioreactors, although their applications may be limited. dost.gov.ph An approach involves obtaining the kinetics of growth and product formation under different environmental conditions at a small scale, choosing optimal conditions, and then incorporating these kinetics into mass balance models to determine operating variables for optimal operation at a larger scale. dost.gov.ph

Strain Improvement through Genetic and Metabolic Engineering

Improving the microbial strain used for this compound production is a significant strategy for enhancing yield and productivity. Strain improvement programs aim to develop strains that produce higher titers of the desired metabolite. nih.gov

Genetic approaches have a long history of contributing to increased fermentation productivity. nih.gov These methods include classical strain improvement techniques like mutagenesis and screening/selection, as well as more advanced techniques involving recombinant DNA technology and genetic engineering. nih.govslideshare.net

Genetic engineering allows for the manipulation of microbial strains to enhance their metabolic capacities for biotechnological applications. slideshare.net This can involve obtaining multiple copies of specific genes, increasing the production of specific proteins or products, and integrating genes of interest. slideshare.net Strategies include modifying gene expression and recombination. slideshare.net

Metabolic engineering involves the directed modification of biochemical pathways or the introduction of new pathways using recombinant DNA to improve industrial microbial properties and product formation. slideshare.net This can involve reprogramming the whole organism, including changes in primary metabolism to support secondary metabolite biosynthesis, nutrient transport and assimilation, oxygen assimilation, and adaptation to fermentation conditions. researchgate.net

While classical strain improvement methods have been successful in obtaining high-yielding strains for secondary metabolite production in filamentous fungi, genetic engineering offers a powerful approach for targeting specific genetic determinants to introduce novel properties or enhance existing ones. researchgate.net Combining classical and genetic engineering approaches can lead to the creation of overproducing strains. researchgate.net Metabolic engineering can be used to optimize metabolic pathways for the production of desired compounds. google.comnih.govresearchgate.net

Advanced Analytical Characterization in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and structural features of rugulosine and its related compounds. HRMS provides accurate mass measurements, allowing for the confident assignment of molecular formulas axispharm.comresearchgate.net. This is particularly valuable in the study of natural products, where novel or slightly modified structures may be encountered.

In the context of metabolomics, LC-HRMS is widely used for the comprehensive analysis of metabolite profiles in complex biological samples mdpi.comnih.gov. This hyphenated technique combines the separation power of liquid chromatography (LC) with the high mass accuracy and sensitivity of HRMS, enabling the detection and identification of a wide range of metabolites, including this compound and its potential biosynthetic precursors or derivatives. HRMS can reveal detailed structural information through advanced fragmentation techniques, which generate characteristic fragment ions that can be used to piece together the molecule's structure axispharm.com. Databases and computational tools are often used in conjunction with HRMS data to facilitate the identification of known compounds and propose structures for unknown metabolites mdpi.comshimadzu.com.sg.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment and conformational analysis of this compound. Unlike mass spectrometry, NMR provides information about the arrangement of atoms and their connectivity within the molecule, as well as insights into its three-dimensional structure in solution ethz.chresearchgate.net.

NMR measurements yield a wealth of indirect structural information that requires extensive data analysis and computer calculations to reveal the three-dimensional structure ethz.ch. It is a non-destructive technique that can be carried out in solution, allowing for the study of molecules under near-physiological conditions ethz.ch.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied in the structural characterization of this compound. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information about the types of protons and carbons present and their chemical environments researchgate.netemerypharma.com.

However, for complex molecules like this compound, 2D NMR experiments are essential for establishing connectivity and spatial relationships between atoms researchgate.net. Common 2D NMR techniques used include:

COSY (COrrelation SpectroscopY): Reveals correlations between protons that are J-coupled, typically through two or three bonds, indicating adjacent protons in the molecular structure emerypharma.comprinceton.edusdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): Shows one-bond correlations between protons and carbons, allowing for the assignment of carbon signals based on their directly attached protons emerypharma.comprinceton.edusdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to four bonds, which is crucial for connecting different parts of the molecule and confirming the carbon skeleton emerypharma.comprinceton.edusdsu.edu.

ROESY (Rotating frame Overhauser Enhancement SpectroscopY): Identifies protons that are spatially close to each other, regardless of the number of bonds separating them. This information is vital for determining the conformation and relative stereochemistry of the molecule princeton.edu.

Detailed analysis of the cross-peaks in these 2D NMR spectra allows for the unambiguous assignment of most, if not all, of the proton and carbon signals and provides constraints for determining the molecule's three-dimensional structure emerypharma.com. Comparing NMR data with reported values for this compound and its analogues is a common approach for structure verification researchgate.netresearchgate.net.

Applications in Biosynthetic Intermediate Tracking

NMR spectroscopy can also be applied to track biosynthetic intermediates of this compound. By analyzing extracts from organisms known to produce this compound at different stages of growth or under varying conditions, researchers can identify and characterize precursor molecules. Isotopic labeling experiments, combined with NMR analysis, can provide insights into the biosynthetic pathway by tracing the incorporation of labeled atoms into the this compound structure and its intermediates. While direct examples for this compound biosynthesis tracking via NMR were not explicitly detailed in the search results, the principle of using NMR for tracking intermediates in biosynthetic pathways of complex molecules is well-established.

Advanced Chromatographic Techniques (e.g., HPLC-SPE/NMR, LC-MS)

Advanced chromatographic techniques are essential for the purification and analysis of this compound, particularly when dealing with complex mixtures from natural sources. Hyphenated techniques that combine chromatography with spectroscopic detection are especially powerful.